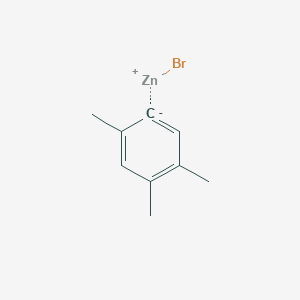
2,4,5-Trimethylphenylzinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Trimethylphenylzinc bromide is an organozinc compound that is widely used in organic synthesis. It is a reagent that is particularly useful in the formation of carbon-carbon bonds through various coupling reactions. The compound is characterized by the presence of a zinc atom bonded to a bromine atom and a 2,4,5-trimethylphenyl group.
准备方法
Synthetic Routes and Reaction Conditions
2,4,5-Trimethylphenylzinc bromide can be synthesized through the reaction of 2,4,5-trimethylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as a nickel or palladium complex, to facilitate the formation of the organozinc compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the precise control of reaction conditions, leading to higher yields and improved safety. The use of continuous flow technology also enables the recycling of solvents and reagents, making the process more environmentally friendly.
化学反应分析
Types of Reactions
2,4,5-Trimethylphenylzinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding 2,4,5-trimethylphenyl alcohol.
Reduction: It can be reduced to form 2,4,5-trimethylbenzene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the bromine atom.
Major Products
Oxidation: 2,4,5-Trimethylphenyl alcohol.
Reduction: 2,4,5-Trimethylbenzene.
Substitution: Various substituted 2,4,5-trimethylphenyl derivatives, depending on the nucleophile used.
科学研究应用
2,4,5-Trimethylphenylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism of action of 2,4,5-trimethylphenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as transmetalation, where the zinc atom is replaced by another metal, or nucleophilic addition, where the organozinc compound adds to an electrophilic substrate. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
相似化合物的比较
Similar Compounds
Phenylzinc bromide: Similar structure but lacks the methyl groups.
2,4,6-Trimethylphenylzinc bromide: Similar structure but with a different substitution pattern.
2,4,5-Trimethylphenylmagnesium bromide: Similar reactivity but contains magnesium instead of zinc.
Uniqueness
2,4,5-Trimethylphenylzinc bromide is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the three methyl groups can provide steric hindrance, affecting the compound’s behavior in various synthetic applications.
属性
IUPAC Name |
bromozinc(1+);1,2,4-trimethylbenzene-5-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Zn/c1-7-4-5-8(2)9(3)6-7;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTODZHXVSQLQK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C([C-]=C1)C)C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














